Ethyl 2-(butanoylamino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(butanoylamino)-4-methyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(butanoylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butanoylamino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Ethanol and 2-(butanoylamino)-4-methylthiazole-5-carboxylic acid.
Reduction: Ethyl 2-(butanoylamino)-4-methyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(butanoylamino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-(butanoylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Butanoyl chloride
- 2-(Butanoylamino)-4-methylthiazole-5-carboxylic acid
Uniqueness
Ethyl 2-(butanoylamino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring structure, combined with the ester and amide functionalities, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
ethyl 2-(butanoylamino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H16N2O3S/c1-4-6-8(14)13-11-12-7(3)9(17-11)10(15)16-5-2/h4-6H2,1-3H3,(H,12,13,14) |
InChI Key |
NUTZZLUMBGQMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=C(S1)C(=O)OCC)C |
Origin of Product |
United States |
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